BenchChemオンラインストアへようこそ!

5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran

Crystallography Solid-State Chemistry Molecular Conformation

This 5-bromo intermediate is the non-substitutable, validated building block for citalopram and escitalopram API manufacturing, enabling the specific late-stage cyanation to the active 5-carbonitrile. Generic substitution with chloro or cyano analogs is impossible without altering the synthetic route and pharmacopeial impurity profile. Essential for process development, reference standard creation, and SERT analog derivatization.

Molecular Formula C14H10BrFO
Molecular Weight 293.13 g/mol
CAS No. 64169-66-0
Cat. No. B125163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran
CAS64169-66-0
Synonyms1-(4-Fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran;  5-Bromo-1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran;  5-Bromo-1-(4-fluorophenyl)-phthalide
Molecular FormulaC14H10BrFO
Molecular Weight293.13 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)C(O1)C3=CC=C(C=C3)F
InChIInChI=1S/C14H10BrFO/c15-11-3-6-13-10(7-11)8-17-14(13)9-1-4-12(16)5-2-9/h1-7,14H,8H2
InChIKeyJMRFFXXIKAWNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (CAS 64169-66-0) Procurement Guide: Key Intermediate for Citalopram Synthesis


5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (CAS 64169-66-0), also known as 5-bromophthalane, is a crucial intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant drug citalopram and its S-enantiomer escitalopram [1]. Its molecular formula is C14H10BrFO, with a molecular weight of 293.13 . The compound serves as a building block that is converted to the active 5-cyano derivative in the final stages of citalopram production [1]. Commercially, it is available from various chemical suppliers with a standard purity of 97% .

5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran: Why Generic Substitution of Citalopram Intermediates is Not Feasible


The 5-position substituent (e.g., bromo, chloro, cyano) in the 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran core structure dictates the subsequent reaction pathways and impurity profiles in the synthesis of citalopram [1]. Generic substitution of this specific 5-bromo derivative with its 5-chloro analog or 5-cyano derivative is impossible without fundamentally altering the synthetic route and final product. The bromo group acts as a specific handle for the crucial late-stage cyanation reaction using copper(I) cyanide to install the 5-carbonitrile group of citalopram [2]. Using an alternative intermediate would require a different chemical transformation, rendering the established industrial process invalid and potentially introducing novel impurities that are not accounted for in pharmacopeial standards [3]. Therefore, the 5-bromo derivative is a non-substitutable reagent for manufacturers adhering to this specific and validated process.

Quantitative Evidence Guide for 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (CAS 64169-66-0): Differentiators from Analogs


Crystal Structure Analysis Reveals Unique Solid-State Packing and Short Intermolecular Br···Br Contacts

Single-crystal X-ray diffraction analysis of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran reveals a specific dihedral angle of 71.50(9)° between its ring systems and an unusually short intermolecular Br···Br contact of 3.4311(5) Å, which is significantly less than the van der Waals contact distance of 3.70 Å for two Br atoms [1]. This contrasts with the 5-cyano analog, which exhibits two molecules with distinctly different degrees of twist in its asymmetric unit [1].

Crystallography Solid-State Chemistry Molecular Conformation

Commercial Availability with Validated Purity Specification for cGMP Manufacturing

This specific intermediate is commercially offered at a standard purity of 97%, with vendors providing supporting analytical data such as NMR, HPLC, or GC to verify batch quality . In contrast, other related citalopram intermediates, such as the 5-chloro or 5-cyano analogs, may not have the same breadth of vendor-specified purity and analytical support due to differing commercial demand and synthetic utility.

Quality Control Pharmaceutical Intermediates Procurement Specification

Direct Precursor to Citalopram's Key Cyanation Step with Documented Process Yield

The 5-bromo compound is the direct precursor in the essential final step of citalopram synthesis, undergoing a cyanation reaction with copper(I) cyanide in dimethylformamide at 150-160°C to form the active 5-cyano derivative [1]. An improved synthesis of this intermediate itself has been reported to achieve a total yield of 81% [2]. The 5-chloro analog, while mentioned as an alternative halogen in patents [3], is not widely used in the primary industrial process due to the superior reactivity of the bromo group in the subsequent cyanation.

Process Chemistry API Manufacturing Citalopram Synthesis

Primary Application Scenarios for 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (CAS 64169-66-0)


Large-Scale Synthesis of Citalopram and Escitalopram API

This compound is the preferred and most established intermediate for the industrial-scale production of citalopram and escitalopram active pharmaceutical ingredient (API) [1]. Its primary use case is in a validated, high-yielding process where it undergoes a specific cyanation reaction to form the pharmacologically active 5-carbonitrile [2]. The documented process improvements and yields directly support its selection for cost-effective, large-volume manufacturing.

Development and Validation of Analytical Methods for Impurity Profiling

Due to its role as a key intermediate, this compound is essential for creating analytical reference standards and developing robust HPLC or GC methods [1] to detect and quantify process-related impurities, such as Citalopram EP Impurity F, in the final API [2]. The well-defined crystal structure [3] also aids in the identification and characterization of unknown impurities through techniques like X-ray powder diffraction (XRPD).

Research on Novel Citalopram Analogs and Structure-Activity Relationships (SAR)

In medicinal chemistry research, this compound serves as a starting material for derivatization at the 5-position to synthesize novel citalopram analogs [1]. Its specific conformation, as determined by the dihedral angle of 71.50(9)° [3], provides a structural basis for studying the impact of molecular shape on binding to the serotonin transporter (SERT) and for exploring new structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.